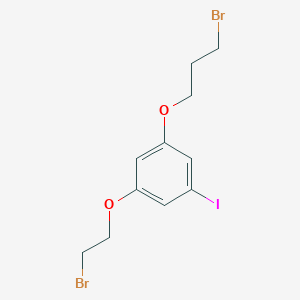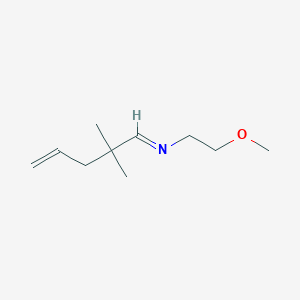![molecular formula C18H21F2NO3S B14192835 3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide CAS No. 918638-49-0](/img/structure/B14192835.png)
3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide is a complex organic compound characterized by its unique biphenyl structure with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core, introduction of the sulfonamide group, and subsequent functionalization with ethyl, difluoro, and hydroxybutyl groups. Common synthetic methods include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is often used to form the biphenyl core by coupling an aryl halide with an aryl boronic acid.
Nucleophilic Substitution: Introduction of the sulfonamide group can be achieved through nucleophilic substitution reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while substitution reactions can introduce various functional groups onto the biphenyl core.
Aplicaciones Científicas De Investigación
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity and stability, while the hydroxybutyl group may facilitate cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 3,4-Difluoro-4’-(trans-4-ethylcyclohexyl)biphenyl
Uniqueness
3-Ethyl-2’,4’-difluoro-N-(4-hydroxybutyl)[1,1’-biphenyl]-4-sulfonamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both difluoro and hydroxybutyl groups enhances its versatility in various applications compared to similar compounds.
Propiedades
Número CAS |
918638-49-0 |
|---|---|
Fórmula molecular |
C18H21F2NO3S |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
4-(2,4-difluorophenyl)-2-ethyl-N-(4-hydroxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C18H21F2NO3S/c1-2-13-11-14(16-7-6-15(19)12-17(16)20)5-8-18(13)25(23,24)21-9-3-4-10-22/h5-8,11-12,21-22H,2-4,9-10H2,1H3 |
Clave InChI |
RTOYPVYVGFAIHX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)S(=O)(=O)NCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![({5-Nitro-2-[(trimethylsilyl)ethynyl]phenyl}ethynyl)tri(propan-2-yl)silane](/img/structure/B14192778.png)


![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-, methyl ester](/img/structure/B14192783.png)
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)

![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)

